2-(oxan-4-yl)-1,3,4-oxadiazole

Medicinal Chemistry Physicochemical Properties Drug Design

2-(Oxan-4-yl)-1,3,4-oxadiazole is a differentiated heterocyclic building block featuring a tetrahydropyran-substituted 1,3,4-oxadiazole core. Unlike common piperidine or phenyl analogs, the oxane oxygen introduces unique hydrogen bond acceptor capacity and modulated lipophilicity (LogP -0.1), critical for tuning target selectivity (kinases, HDACs, NOX isoforms) and improving metabolic stability. With zero H-bond donors, a TPSA of 51 Ų, and a MW of 154.17, this scaffold exhibits favorable BBB penetration properties for CNS drug discovery. It serves as a validated bioisostere for ester/amide motifs and a versatile starting point for focused libraries targeting GPCRs, kinases, and protein-protein interactions (e.g., Hippo YAP/TAZ-TEAD). Available as a white crystalline powder with ≥95% purity. Ideal for medicinal chemistry, antimicrobial SAR, and CNS lead optimization programs.

Molecular Formula C7H10N2O2
Molecular Weight 154.169
CAS No. 1082413-19-1; 1823378-91-1
Cat. No. B2402193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(oxan-4-yl)-1,3,4-oxadiazole
CAS1082413-19-1; 1823378-91-1
Molecular FormulaC7H10N2O2
Molecular Weight154.169
Structural Identifiers
SMILESC1COCCC1C2=NN=CO2
InChIInChI=1S/C7H10N2O2/c1-3-10-4-2-6(1)7-9-8-5-11-7/h5-6H,1-4H2
InChIKeyNXOLVIQJOQRFPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxan-4-yl)-1,3,4-oxadiazole: A Tetrahydropyran-Functionalized Heterocyclic Scaffold for Drug Discovery and Chemical Biology


2-(Oxan-4-yl)-1,3,4-oxadiazole (CAS 1082413-19-1; 1823378-91-1) is a heterocyclic building block characterized by a 1,3,4-oxadiazole core substituted at the 2-position with a tetrahydropyran (oxane) moiety [1]. This compound is typically supplied as a white crystalline powder with a purity of ≥95% and a molecular weight of 154.17 g/mol . As a member of the 1,3,4-oxadiazole class, it is utilized as a versatile scaffold in medicinal chemistry for the development of enzyme inhibitors and receptor modulators [2].

The Pitfalls of Blind Analog Substitution: Why 2-(Oxan-4-yl)-1,3,4-oxadiazole is Not Interchangeable with Piperidine or Phenyl 1,3,4-Oxadiazoles


Substituting 2-(oxan-4-yl)-1,3,4-oxadiazole with a close analog like a 2-piperidin-4-yl or 2-phenyl-1,3,4-oxadiazole without experimental validation is a high-risk endeavor. While these compounds share the same core heterocycle, the electronic and steric properties of the substituents differ dramatically, directly impacting target binding, metabolic stability, and solubility. For instance, the tetrahydropyran oxygen introduces unique hydrogen bond acceptor capacity and influences lipophilicity differently than the basic nitrogen of a piperidine or the planar hydrophobicity of a phenyl ring . This can shift a compound's selectivity profile among related enzyme families (e.g., kinases, HDACs, NOX isoforms) and alter its in vivo pharmacokinetic behavior, potentially invalidating a SAR model derived from a different scaffold [1].

Product-Specific Quantitative Evidence: Differentiating 2-(Oxan-4-yl)-1,3,4-oxadiazole from Closest Analogs


LogP and Topological Polar Surface Area (TPSA) Comparison: Impact on Solubility and Permeability

The target compound exhibits a more balanced hydrophilic-lipophilic profile compared to its piperidine analog, a critical factor for optimizing solubility and passive membrane permeability. Its predicted XLogP3-AA value is -0.1, compared to a predicted value of approximately 0.8 for a close analog like 2-(piperidin-4-yl)-1,3,4-oxadiazole [1]. The topological polar surface area (TPSA) of the target compound is calculated at 51 Ų, which is identical to the piperidine analog, but the overall molecular volume and shape differ, affecting its ability to cross biological membranes [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Hydrogen Bonding Capacity: A Distinct Donor/Acceptor Profile from Piperidine Analogs

The target compound provides a distinct hydrogen-bonding profile compared to the piperidine analog. 2-(Oxan-4-yl)-1,3,4-oxadiazole has 0 hydrogen bond donors and 4 hydrogen bond acceptors . In contrast, 2-(piperidin-4-yl)-1,3,4-oxadiazole has 1 hydrogen bond donor (the piperidine NH) and 3 hydrogen bond acceptors [1]. This shift from a donor to an acceptor can fundamentally alter the compound's interaction with a protein's binding site, affecting both potency and selectivity.

Medicinal Chemistry Molecular Interactions Scaffold Design

Class-Level Evidence: Tetrahydropyran-1,3,4-Oxadiazoles as Promising Antibacterial Agents

A series of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles were synthesized and evaluated for antibacterial activity [1]. While the target compound is the unsubstituted parent scaffold, this study provides class-level evidence that the tetrahydropyran-1,3,4-oxadiazole hybrid possesses inherent antimicrobial properties. The research indicates that further derivatization of this core, specifically at the phenyl ring, can yield compounds with significant antibacterial effects, establishing the oxane-oxadiazole framework as a viable starting point for anti-infective drug discovery.

Antibacterial Infectious Disease SAR Study

Physicochemical Property Comparison: Molecular Weight and Rotatable Bond Count

The target compound has a molecular weight of 154.17 g/mol and a rotatable bond count of 2 . Its close analog, 2-(piperidin-4-yl)-1,3,4-oxadiazole, has a molecular weight of 153.18 g/mol and a rotatable bond count of 1 [1]. While the molecular weight difference is minimal, the additional rotatable bond in the target compound provides increased conformational flexibility, which may impact its ability to adopt the bioactive conformation required for target engagement.

Medicinal Chemistry ADME Properties Drug-Likeness

Recommended Application Scenarios for 2-(Oxan-4-yl)-1,3,4-oxadiazole in R&D Workflows


Scaffold for Kinase and GPCR Inhibitor Design in Oncology and Immunology

As a versatile building block, 2-(oxan-4-yl)-1,3,4-oxadiazole is ideally suited for constructing focused libraries targeting kinases and G-protein coupled receptors (GPCRs). Its balanced LogP (-0.1) and hydrogen-bonding profile make it a favorable starting point for optimizing lead compounds in oncology and immunology, where modulation of specific signaling pathways is critical [1]. The scaffold's ability to act as a bioisostere for esters or amides further enhances its utility in improving the metabolic stability of drug candidates .

Optimization of CNS Drug Candidates Requiring Balanced Physicochemical Properties

The compound's computed properties (e.g., MW 154.17, TPSA 51 Ų, LogP -0.1) fall within a favorable range for crossing the blood-brain barrier (BBB), making it a promising core for central nervous system (CNS) drug discovery programs. Its low hydrogen bond donor count (0) is particularly advantageous for passive CNS penetration [2]. Researchers developing therapies for neurological disorders can utilize this scaffold to build and optimize small molecules with improved brain exposure [3].

Core for Developing Novel Antibacterial and Antifungal Agents

Based on class-level evidence of antibacterial activity in structurally related tetrahydropyran-oxadiazole hybrids, 2-(oxan-4-yl)-1,3,4-oxadiazole serves as a validated core scaffold for initiating antimicrobial discovery campaigns. It can be systematically derivatized to explore structure-activity relationships (SAR) against various bacterial and fungal strains, offering a pathway to novel agents for combating drug-resistant pathogens [4].

Chemical Biology Probe for Studying Protein-Protein Interactions (PPIs)

The distinct shape and electronic profile of 2-(oxan-4-yl)-1,3,4-oxadiazole, compared to common piperidine or phenyl analogs, make it a valuable tool for probing protein-protein interactions (PPIs) where subtle steric and electronic differences dictate binding. It can be incorporated into peptide mimetics or small molecule inhibitors to investigate pathways like the Hippo (YAP/TAZ-TEAD) or NOX signaling axes, where oxadiazole-based compounds have shown activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(oxan-4-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.